Ethyl 3,3-difluoro-D-alaninate (CAS 773046-41-6): A Technical Guide to Mechanistic Utility and Synthetic Integration
Ethyl 3,3-difluoro-D-alaninate (CAS 773046-41-6): A Technical Guide to Mechanistic Utility and Synthetic Integration
Executive Summary
In modern medicinal chemistry and peptide engineering, the strategic incorporation of fluorine atoms into chiral amino acid scaffolds represents a powerful tool for modulating pharmacokinetics, metabolic stability, and target engagement. Ethyl 3,3-difluoro-D-alaninate (CAS: 773046-41-6) is a highly specialized, non-canonical fluorinated D-amino acid derivative[1].
By combining a D-stereocenter (which confers resistance to endogenous mammalian proteases) with a 3,3-difluoro substitution (which alters the amine's pKa and provides a mechanism for suicide inhibition) and an ethyl ester (which acts as a lipophilic prodrug moiety or synthetic protecting group), this molecule serves as a critical building block. This whitepaper provides a comprehensive analysis of its physicochemical profile, its mechanistic role as an enzyme inhibitor, and validated protocols for its synthesis and integration into peptide-based therapeutics.
Physicochemical Profiling & Structural Rationale
The structural design of Ethyl 3,3-difluoro-D-alaninate is not arbitrary; every functional group serves a distinct causal purpose in drug development:
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The D-Configuration: Natural biological systems predominantly utilize L-amino acids. The D-enantiomer prevents recognition by standard mammalian proteases, dramatically increasing the half-life of peptides incorporating this residue[2]. Furthermore, bacterial cell walls rely on D-amino acids (e.g., D-Ala-D-Ala ligase); thus, D-enantiomers can specifically target bacterial machinery.
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The 3,3-Difluoro Substitution: Fluorine is highly electronegative. The β,β -difluoro substitution exerts a strong inductive pull, significantly lowering the basicity ( pKa ) of the adjacent α -amine. More importantly, the fluorine atoms act as leaving groups. Upon enzymatic activation (e.g., by Alanine Racemase), the elimination of HF generates a highly reactive electrophilic intermediate, leading to irreversible covalent binding (suicide inhibition)[3].
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The Ethyl Ester: The free carboxylic acid of difluoroalanine is highly polar, limiting cellular permeability. The ethyl ester masks this charge, increasing lipophilicity and allowing the molecule to passively diffuse across lipid bilayers. Once intracellular, endogenous esterases hydrolyze the ester to release the active free acid.
Quantitative Data: Properties and Kinetics
Table 1: Physicochemical Properties of Ethyl 3,3-difluoro-D-alaninate [1]
| Property | Value | Rationale / Impact |
| CAS Number | 773046-41-6 | Unique registry identifier for the ethyl ester derivative. |
| Molecular Formula | C5H9F2NO2 | Defines the atomic composition. |
| Molecular Weight | 153.13 g/mol | Low molecular weight ensures high ligand efficiency. |
| H-Bond Donors | 1 | The free α -amine participates in target binding. |
| H-Bond Acceptors | 5 | Fluorines and ester oxygens act as weak/strong acceptors. |
Table 2: Kinetic Parameters of Difluoroalanine Isomers vs. E. coli Alanine Racemase [3]
| Substrate | Km (mM) | Vmax (Relative) | Inactivation Rate ( kinact ) | Partition Ratio |
| D-3,3-difluoroalanine | 116 | ~14x higher than L | 2.2 min−1 | 5000 |
| L-3,3-difluoroalanine | 102 | Baseline | 0.33 min−1 | 2600 |
Note: The D-isomer exhibits a significantly higher maximum velocity ( Vmax ) for catalytic HF loss and a faster inactivation rate compared to the L-isomer, highlighting the stereoselective preference of the bacterial racemase[3].
Mechanistic Utility: Suicide Inhibition and Radiotheranostics
Suicide Inhibition of Bacterial Alanine Racemase (Alr)
Alanine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis, making it a prime target for antibiotics. Following the intracellular hydrolysis of Ethyl 3,3-difluoro-D-alaninate, the free acid acts as a mechanism-based "suicide" inhibitor[3].
Causality of Inhibition:
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The α -amine of the D-difluoroalanine forms a Schiff base with the PLP cofactor.
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The enzyme abstracts the α -proton.
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Instead of normal racemization, the presence of the β -fluorines triggers the rapid elimination of hydrogen fluoride (HF).
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This forms a highly reactive aminoacrylate intermediate.
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A nucleophilic residue within the enzyme's active site attacks this intermediate, forming an irreversible covalent adduct and permanently inactivating the enzyme[3].
Fig 1: Mechanism of suicide inhibition of Alanine Racemase by difluoro-D-alanine.
Augmentation of Radiotheranostics
Recent advancements in oncology utilize fluorinated D-amino acids to optimize peptide-based radiotheranostic agents. Substituting canonical amino acids with fluorinated D-analogs in targeting peptides (e.g., PD-L1 targeting vectors) dramatically improves tumor retention and accumulation[2]. The fluorine atoms stabilize the peptide conformation while the D-chirality prevents rapid degradation in the tumor microenvironment, enabling higher contrast in PET imaging and sustained therapeutic efficacy in targeted radiotherapy[2].
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the precursor and the specific handling required for incorporating this highly electronegative residue into peptide chains.
Protocol A: Synthesis Pathway for 3,3-Difluoroalanine Derivatives
Synthesizing β,β -difluoro amino acids requires specialized fluorination or building-block approaches. A validated method utilizes 2,2-difluoro-1-ethylthioethylamine hydrobromide as a key intermediate[4].
Step-by-Step Methodology:
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Intermediate Preparation: Prepare 2,2-difluoro-1-ethylthioethylamine hydrobromide via the Steglich and Weygand procedure[4].
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Amine Protection: React the intermediate with Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl in the presence of a mild base (e.g., NaHCO3 ) to protect the sensitive α -amine, yielding the N-protected 2,2-difluoro-1-ethenylethylamine[4].
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Oxidation: Treat the protected thioether with an oxidizing agent (e.g., mCPBA or H2O2 /acetic acid) to convert the sulfur moiety, preparing it for subsequent displacement.
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Deprotection & Esterification: Remove the N-protecting group under appropriate conditions (e.g., catalytic hydrogenation for Cbz). To generate the specific CAS 773046-41-6 compound, react the resulting free acid with anhydrous ethanol in the presence of a catalytic amount of thionyl chloride ( SOCl2 ) or HCl gas at 0°C to form the ethyl ester.
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Validation: Confirm the structure using 19F -NMR (expecting a distinct doublet/multiplet depending on the solvent, typically around -115 to -125 ppm) and chiral HPLC to verify the D-enantiomeric purity.
Fig 2: Synthetic workflow for Ethyl 3,3-difluoro-D-alaninate from thioether precursors.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
When incorporating the free acid of 3,3-difluoro-D-alanine into a peptide sequence, the electron-withdrawing fluorines drastically reduce the nucleophilicity of the α -amine. Standard coupling conditions (e.g., HBTU) often fail or result in severe deletion sequences.
Step-by-Step Methodology:
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Saponification: If starting with Ethyl 3,3-difluoro-D-alaninate, first hydrolyze the ethyl ester using 1M LiOH in THF/ H2O (1:1) for 2 hours at room temperature. Acidify with 1M HCl to pH 3 and extract with ethyl acetate to isolate the free acid. Protect the amine with Fmoc-OSu if not already protected.
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Resin Preparation: Swell the chosen SPPS resin (e.g., Rink Amide AM) in DMF for 30 minutes.
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Coupling the Fluorinated Residue: Add 3.0 equivalents of the Fmoc-3,3-difluoro-D-alanine. Use highly reactive coupling reagents: HATU (2.9 eq) and HOAt (3.0 eq) to stabilize the active ester.
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Base Addition: Add DIPEA (6.0 eq) to the mixture. Causality: A stronger, more abundant base is required to overcome the lowered pKa of the fluorinated system.
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Extended Reaction Time: Allow the coupling reaction to proceed for 4 to 6 hours (compared to the standard 45 minutes) at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.
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Kaiser Test: Perform a Kaiser test to ensure complete coupling. If positive, perform a double coupling before proceeding to Fmoc deprotection.
References
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Wang, E., & Walsh, C. T. "Characteristics of beta, beta-difluoroalanine and beta, beta, beta-trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase". Biochemistry, 1978. Available at: [Link]
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Zhang, Siqi et al. "Fluorination augments tumor engagement and antitumor immunity of a D-peptide-based radiotheranostic agent for combinatorial immune checkpoint blockade therapy". Journal for ImmunoTherapy of Cancer, PMC, 2023. Available at:[Link]
Sources
- 1. Ethyl 3,3-difluoro-D-alaninate | 773046-41-6 | Benchchem [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of beta, beta-difluoroalanine and beta, beta, beta -trifluoroalanine as suicide substrates for Escherichia coli B alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
